molecular formula C13H16N2O B11890325 6-Isobutoxyquinolin-3-amine

6-Isobutoxyquinolin-3-amine

Cat. No.: B11890325
M. Wt: 216.28 g/mol
InChI Key: KQAKZUUXRYRRSK-UHFFFAOYSA-N
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Description

6-Isobutoxyquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C13H16N2O. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The compound features a quinoline core substituted with an isobutoxy group at the 6th position and an amine group at the 3rd position, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutoxyquinolin-3-amine can be achieved through various methods, including classical and modern synthetic routes. One common approach involves the Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic conditions to form the quinoline core.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, such as transition metals, and green chemistry approaches, such as solvent-free reactions or the use of ionic liquids .

Chemical Reactions Analysis

Types of Reactions: 6-Isobutoxyquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

6-Isobutoxyquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isobutoxyquinolin-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6-Isobutoxyquinolin-3-amine is unique due to the presence of the isobutoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable entity for various applications .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

6-(2-methylpropoxy)quinolin-3-amine

InChI

InChI=1S/C13H16N2O/c1-9(2)8-16-12-3-4-13-10(6-12)5-11(14)7-15-13/h3-7,9H,8,14H2,1-2H3

InChI Key

KQAKZUUXRYRRSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC2=CC(=CN=C2C=C1)N

Origin of Product

United States

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